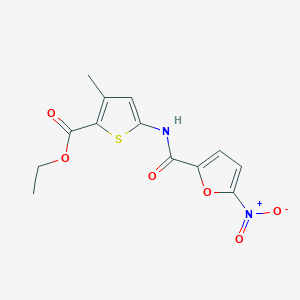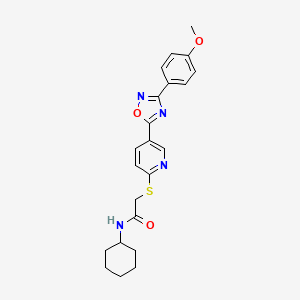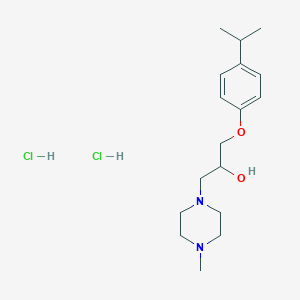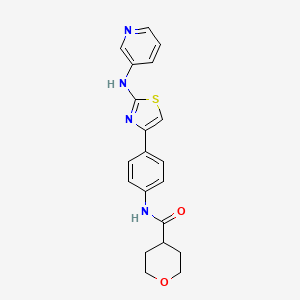
Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including EMNTC, often involves the reaction of enaminones with different nucleophiles and electrophiles . For example, the fusion of enaminone with triethylorthoformate in the presence of ZnCl2 has been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of EMNTC includes a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . This structure is part of what gives EMNTC and similar compounds their unique properties.Chemical Reactions Analysis
Thiophene derivatives like EMNTC can undergo a variety of chemical reactions. Enaminones, which are often used in the synthesis of these compounds, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis
EMNTC has a molecular weight of 324.31. More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.Applications De Recherche Scientifique
Analytical Methodologies in Carcinogen Biomarkers
Research on the measurement of human urinary carcinogen metabolites demonstrates the utility of specific methodologies for obtaining crucial information about the interaction between various substances and biological systems. Such methodologies could be applied to study the metabolites of "Ethyl 3-methyl-5-(5-nitrofuran-2-carboxamido)thiophene-2-carboxylate" in similar biological contexts, offering insights into its effects and potential applications in cancer research or toxicology studies (Hecht, 2002).
Ethylene Inhibition for Agricultural Applications
The compound's potential to interact with biological systems suggests possible applications in agriculture, similar to the use of 1-methylcyclopropene (1-MCP) for inhibiting ethylene and enhancing postharvest quality of fruits and vegetables. Investigating "this compound" in this context could uncover new methods for prolonging shelf life or improving crop resilience (Watkins, 2006).
Chemical Synthesis and Green Chemistry
The synthesis of complex organic compounds, including benzene derivatives and polymers, highlights the importance of innovative and environmentally friendly chemical synthesis techniques. Exploring the synthesis pathways of "this compound" could contribute to the field of green chemistry, potentially leading to new materials or pharmaceuticals with reduced environmental impact (Gu et al., 2009).
Poly(ethylene glycol) Alternatives
The search for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity has led to the development of new polymers for drug delivery and bioconjugation. Investigating the properties of "this compound" may offer insights into new materials that could serve as alternatives to PEG, enhancing the efficacy and safety of biomedical applications (Thai Thanh Hoang Thi et al., 2020).
Mécanisme D'action
While the specific mechanism of action for EMNTC is not mentioned in the search results, thiophene derivatives are known to have a wide range of therapeutic applications . They have been used as antimicrobial, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-methyl-5-[(5-nitrofuran-2-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-3-20-13(17)11-7(2)6-9(22-11)14-12(16)8-4-5-10(21-8)15(18)19/h4-6H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGWRBRTHFOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)

![tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate](/img/structure/B2671414.png)

![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)



![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)
![N1,N1-dimethyl-N3-(6-methylbenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2671431.png)
